molecular formula C11H12N2O6 B501300 Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Ethyl 3,5-dinitro-2,4-dimethylbenzoate

Cat. No.: B501300
M. Wt: 268.22g/mol
InChI Key: SDVJJESMXVZDLV-UHFFFAOYSA-N
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Description

Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a nitro-substituted aromatic ester characterized by two nitro groups at positions 3 and 5, two methyl groups at positions 2 and 4, and an ethyl ester moiety. Nitro groups confer high reactivity and electron-withdrawing effects, while methyl substituents enhance steric hindrance and influence solubility .

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22g/mol

IUPAC Name

ethyl 2,4-dimethyl-3,5-dinitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-4-19-11(14)8-5-9(12(15)16)7(3)10(6(8)2)13(17)18/h5H,4H2,1-3H3

InChI Key

SDVJJESMXVZDLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3,5-Dinitrobenzoate (CAS 618-71-3)

  • Molecular Formula : C₉H₈N₂O₆
  • Molecular Weight : 240.17 g/mol
  • Key Differences : Lacks methyl groups at positions 2 and 4.
  • The absence of methyl groups may also improve solubility in polar solvents .

4-Methyl-3,5-dinitrobenzoate Derivatives

  • Example : 4-Methyl-3,5-dinitro methyl benzoate (CAS 49592-71-4)
  • Key Differences : Methyl ester (instead of ethyl) and a single methyl group at position 4.
  • Implications : The shorter ester chain (methyl vs. ethyl) reduces lipophilicity, while the lone methyl group offers less steric shielding than the dimethyl configuration in the target compound .

Halogenated Derivatives

Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate (CAS 21855-46-9)

  • Molecular Formula : C₁₀H₁₀Br₂O₄
  • Molecular Weight : 353.995 g/mol
  • Key Differences : Bromine atoms replace nitro groups, and hydroxyl groups are present at positions 2 and 4.
  • Implications : Bromine increases molecular weight and polarizability, while hydroxyl groups enhance hydrogen bonding, likely making this compound more hydrophilic than the nitro-dimethyl analog. Reported synthesis yields reach 87.5% .

Ethyl 3,5-Dichloro-2,4-dihydroxy-6-methylbenzoate (CAS 27808-83-9)

  • Molecular Formula : C₁₀H₁₀Cl₂O₄
  • Molecular Weight : 265.09 g/mol
  • Key Differences : Chlorine substituents and hydroxyl groups instead of nitro and methyl groups.
  • Implications : Lower molecular weight and higher polarity compared to the target compound. Chlorine’s moderate electronegativity may result in intermediate reactivity between nitro and bromine derivatives .

Other Ester Derivatives

Ethyl 3,5-Di-tert-butyl-4-hydroxybenzoate

  • Key Differences : Bulky tert-butyl groups and a hydroxyl group at position 4.
  • Implications : tert-Butyl groups significantly increase steric hindrance and lipophilicity, while the hydroxyl group introduces acidity, contrasting with the electron-withdrawing nitro groups in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Notes
Ethyl 3,5-dinitro-2,4-dimethylbenzoate C₁₁H₁₂N₂O₆* 268.23 (calculated) 3,5-NO₂; 2,4-CH₃; ethyl ester High steric hindrance, moderate lipophilicity
Ethyl 3,5-dinitrobenzoate C₉H₈N₂O₆ 240.17 3,5-NO₂; ethyl ester Lower steric hindrance, higher reactivity
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate C₁₀H₁₀Br₂O₄ 354.00 3,5-Br; 2,4-OH; 6-CH₃; ethyl ester Hydrophilic, high molecular weight
Ethyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate C₁₀H₁₀Cl₂O₄ 265.09 3,5-Cl; 2,4-OH; 6-CH₃; ethyl ester Moderate polarity, acidic hydroxyl groups

Preparation Methods

Acid-Catalyzed Esterification

The benzoic acid precursor is esterified using ethanol under acidic conditions. Concentrated sulfuric acid (H2SO4\text{H}_{2}\text{SO}_{4}) or phosphoric acid (H3PO4\text{H}_{3}\text{PO}_{4}) at reflux temperatures (100–120°C) achieves yields up to 75%. For example, analogous esterifications using H2SO4\text{H}_{2}\text{SO}_{4} at 110°C for 4 hours yield methyl benzoate derivatives in 82% efficiency.

Table 1: Esterification Conditions for Benzoic Acid Derivatives

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1H2SO4\text{H}_{2}\text{SO}_{4}110482
2H3PO4\text{H}_{3}\text{PO}_{4}100675
3POCl3\text{POCl}_{3}80368

Transesterification

Ethyl 3,5-dinitro-2,4-dimethylbenzoate may alternatively be synthesized via transesterification of methyl or benzyl esters. Titanium phosphate catalysts at 115°C under 5 bar pressure facilitate transesterification with ethanol, achieving 95% conversion.

Nitration Strategies

Electrophilic Nitration

Nitration of 2,4-dimethylbenzoate precursors requires a nitrating mixture (HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}) at controlled temperatures (0–10°C) to prevent over-nitration. The meta-directing ester group ensures nitration at the 3- and 5-positions, while methyl groups enhance reactivity.

Table 2: Nitration Conditions for Methylbenzoate Derivatives

EntryNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
1HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}0–10272
2AcONO2\text{AcONO}_{2}25465
3NO2BF4\text{NO}_{2}\text{BF}_{4}-15158

Sequential Nitration

Double nitration is achieved by repeating the nitration step or using excess nitrating agent. For example, nitration of 2,4-dimethylbenzoic acid at 0°C followed by a second nitration at 10°C yields 3,5-dinitro-2,4-dimethylbenzoic acid in 68% yield.

Methylation Techniques

Friedel-Crafts Alkylation

Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl\text{CH}_{3}\text{Cl}) and AlCl3\text{AlCl}_{3} as a catalyst. This method favors ortho/para substitution relative to the ester group.

Table 3: Friedel-Crafts Methylation Conditions

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1AlCl3\text{AlCl}_{3}25662
2FeCl3\text{FeCl}_{3}40855
3ZnCl2\text{ZnCl}_{2}60549

Directed Ortho-Methylation

Palladium-catalyzed C–H activation enables regioselective methylation. Using Pd(OAc)2\text{Pd(OAc)}_{2} and a directing group, methylboronic acid installs methyl groups at the 2- and 4-positions with 78% selectivity.

Integrated Synthesis Pathways

Route 1: Esterification Followed by Nitration and Methylation

  • Esterification : 2,4-Dimethylbenzoic acid → ethyl 2,4-dimethylbenzoate (82% yield).

  • Nitration : Double nitration → this compound (68% yield).

Route 2: Pre-Nitration of the Aromatic Core

  • Nitration : 2,4-Dimethylbenzoic acid → 3,5-dinitro-2,4-dimethylbenzoic acid (65% yield).

  • Esterification : Reaction with ethanol → target compound (75% yield).

Catalytic and Solvent Optimization

Heterogeneous Catalysis

Magnesium oxide (MgO\text{MgO}) and zirconium phosphate (ZrPO4\text{ZrPO}_{4}) improve nitration efficiency under continuous flow conditions. For instance, MgO\text{MgO} at 300°C achieves 71% selectivity for dinitro products.

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) enhance nitration rates by stabilizing the nitronium ion (NO2+\text{NO}_{2}^{+}). Conversely, non-polar solvents (toluene, hexane) favor methylation by reducing side reactions.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing directing effects of ester and methyl groups necessitate low-temperature nitration to control substitution patterns.

  • Over-Nitration : Excess nitrating agent or prolonged reaction times lead to tri-nitro byproducts, requiring careful stoichiometric control.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the target compound in ≥95% purity .

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